molecular formula C9H6ClF3O2 B1444555 3-Methoxy-4-(trifluoromethyl)benzoyl chloride CAS No. 1261571-92-9

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1444555
M. Wt: 238.59 g/mol
InChI Key: RDTSCEWYAIWTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular formula of C9H6ClF3O2 .


Synthesis Analysis

This compound has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo . It undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is represented by the SMILES string FC(F)(F)C1=C(OC)C=CC(C(Cl)=O)=C1 . The InChI key for this compound is PBKYPTQBAQQVPT-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid .


Physical And Chemical Properties Analysis

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a clear light yellow liquid . It has a molecular weight of 238.59 .

Scientific Research Applications

Methoxycarbonylation of Aryl Chlorides In another application, 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is relevant in the methoxycarbonylation of aryl chlorides. A palladium-based catalyst system demonstrates good activity for this reaction, especially with activated aryl chlorides. This process is part of creating complex organic molecules, which might be important in pharmaceuticals or materials science (Jiménez-Rodríguez et al., 2005).

Solvolysis and Reactivity Studies

Solvolysis in Microemulsions Studies on the solvolysis of benzoyl chlorides, including 3-Methoxy-4-(trifluoromethyl)benzoyl chloride, in microemulsions reveal interesting kinetic behaviors. These studies help in understanding the reactivity of such compounds in different solvent environments, which is crucial for designing efficient chemical reactions for industrial and laboratory synthesis (Fernández et al., 2003).

Organic Synthesis and Functionalization

Synthesis of Brovanexine Hydrochloride A synthesis route involves 3-Methoxy-4-(trifluoromethyl)benzoyl chloride reacting with bromhexine to produce brovanexine hydrochloride, a compound likely used in medical applications. This route emphasizes the role of the compound in forming complex molecules through multi-step synthesis (Song Hong-rui, 2010).

Catalytic Processes

Iridium-Catalyzed Decarbonylation 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is also involved in catalytic processes such as iridium-catalyzed decarbonylation. This reaction produces naphthalenes and anthracenes from benzoyl chlorides and internal alkynes, illustrating the compound's utility in synthesizing polycyclic aromatic hydrocarbons (Yasukawa et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSCEWYAIWTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.